Bromophycolide E

Description

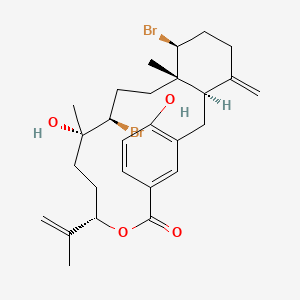

Structure

3D Structure

Properties

Molecular Formula |

C27H36Br2O4 |

|---|---|

Molecular Weight |

584.4 g/mol |

IUPAC Name |

(3R,7S,8S,11R,12S,15S)-7,11-dibromo-12,21-dihydroxy-8,12-dimethyl-4-methylidene-15-prop-1-en-2-yl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one |

InChI |

InChI=1S/C27H36Br2O4/c1-16(2)22-10-13-27(5,32)24(29)11-12-26(4)20(17(3)6-9-23(26)28)15-19-14-18(25(31)33-22)7-8-21(19)30/h7-8,14,20,22-24,30,32H,1,3,6,9-13,15H2,2,4-5H3/t20-,22+,23+,24-,26+,27+/m1/s1 |

InChI Key |

IPAZKUSUTMJKCC-LXZFFOPQSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]([C@@H](CC[C@@]2([C@H](CCC(=C)[C@H]2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O |

Canonical SMILES |

CC(=C)C1CCC(C(CCC2(C(CCC(=C)C2CC3=C(C=CC(=C3)C(=O)O1)O)Br)C)Br)(C)O |

Synonyms |

bromophycolide E |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Bromophycolide E

Natural Occurrence and Collection of Biological Source Material

The journey to isolating Bromophycolide E begins with its natural source, the marine red alga Callophycus serratus.

Callophycus serratus is a species of red algae found predominantly in tropical and subtropical marine environments. researchgate.net Its distribution is widespread, with significant populations identified across the Pacific and Indian Oceans. tandfonline.commarinespecies.org The alga typically grows in shallow coastal waters on rocky substrates where there is moderate to high water flow. ontosight.ai Collections for the purpose of isolating bromophycolides have been frequently documented from the waters of Fiji. nih.govresearchgate.netnih.gov

Table 1: Documented Geographical Distribution of Callophycus serratus

| Region | Specific Locations | References |

|---|---|---|

| Pacific Ocean | Fiji, Tonga, Philippines, Japan, China, Southeast Asia, Australia | researchgate.nettandfonline.comontosight.airesearchgate.net |

| Indian Ocean | Kenya, Tanzania, Eastern & Southern Africa | researchgate.netmarinespecies.orgmdpi.com |

While the chemical ecology of Callophycus serratus suggests that environmental factors may influence the production of its secondary metabolites, detailed information regarding the large-scale cultivation or controlled environmental studies of this alga specifically for the production of this compound and other related compounds is not extensively covered in the scientific literature. nih.govplos.org Research has primarily relied on the collection of wild specimens from their natural habitats. nih.govpnas.org

Extraction and Chromatographic Separation Methodologies

Following the collection of the algal material, a systematic process of extraction and purification is employed to isolate the target compound, this compound.

The initial step involves the extraction of secondary metabolites from the collected Callophycus serratus biomass. This is typically achieved through exhaustive extraction with organic solvents. slideshare.net A common procedure involves the use of methanol, followed by partitioning with solvents of increasing polarity, such as a methanol/dichloromethane mixture, to create a crude extract containing a complex mixture of compounds. pnas.org This crude extract is then concentrated in vacuo to prepare it for further purification. pnas.orgcore.ac.uk

The separation of individual bromophycolides from the crude extract is a meticulous process requiring various chromatographic techniques. nih.govcore.ac.uk The specific protocol for isolating the series of compounds including this compound involves several key steps:

Liquid-Liquid Partitioning: The crude extract is first subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. nih.gov

Column Chromatography: Prefractionation of the extract is often performed using column chromatography with resins like HP20ss, which helps to group the metabolites and simplify the mixture for subsequent high-resolution steps. pnas.orgpan.olsztyn.pl

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purifying individual compounds. The process that successfully isolated Bromophycolides C-I (a series that includes E) employed both reversed-phase and normal-phase HPLC. nih.gov This combination allows for the separation of closely related isomers and compounds with subtle differences in polarity, which is characteristic of the bromophycolide family. nih.govnih.gov

This multi-step chromatographic approach is essential to obtain pure this compound in quantities sufficient for structural analysis. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Characterization

Once a pure sample of this compound is isolated, its precise chemical structure is determined using a combination of advanced spectroscopic methods.

Mass spectrometry (MS) is fundamental to determining the molecular formula of the compound. For the bromophycolide series, electrospray ionization (ESI) mass spectrometry is often used. nih.gov More advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) have been utilized to detect this compound directly on the surface of the Callophycus serratus alga. pnas.orgpnas.org These analyses identified characteristic ion clusters for this compound.

Table 2: DESI-MS Spectral Data for this compound

| Ion Adduct | Measured m/z (mass-to-charge ratio) | Reference |

|---|---|---|

| [M-H]⁻ | 583 | pnas.orgpnas.orgacs.org |

| [M+Cl]⁻ | 619 | pnas.orgpnas.org |

While mass spectrometry provides the molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the complete structural architecture, including the connectivity of atoms and the relative stereochemistry. The structural characterization of the bromophycolide family, including regioisomers of this compound, has been accomplished through comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectral data. nih.govnih.gov Comparison of the NMR data for this compound with that of other known bromophycolides, such as Bromophycolide A, allows for the precise assignment of its unique structural features. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1D, 2D, DEPT, HSQC, HMBC, COSY)

The definitive structure of this compound was established through a comprehensive application of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial framework, revealing the number and types of protons and carbons present in the molecule. nih.gov

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) were employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. nih.gov The connectivity of the carbon skeleton was pieced together using two-dimensional (2D) NMR experiments. The ¹H-¹H Correlation Spectroscopy (COSY) experiment was crucial for identifying adjacent protons, establishing spin-spin coupling networks throughout the molecule. nih.gov

The relative stereochemistry of the molecule was investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. nih.gov For this compound, NOESY correlations suggested a 14S configuration by indicating the proximity of proton H-14 to protons at positions 12 and 13. nih.gov

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 166.4 | - |

| 2 | 113.8 | - |

| 3 | 131.7 | 7.80 (d, 8.5) |

| 4 | 115.1 | 6.70 (d, 8.5) |

| 5 | 161.2 | - |

| 6 | 40.7 | 2.54 (m) |

| 7 | 37.8 | 1.83 (m), 1.25 (m) |

| 8 | 25.1 | 1.45 (m) |

| 9 | 36.8 | 1.54 (m), 1.05 (m) |

| 10 | 80.8 | 4.38 (dd, 10.5, 3.5) |

| 11 | 67.5 | 4.60 (dd, 11, 2) |

| 12 | 34.6 | 1.80 (m), 1.70 (m) |

| 13 | 31.8 | 1.80 (m), 1.70 (m) |

| 14 | 78.5 | 4.62 (dd, 11, 2) |

| 15 | 141.0 | - |

| 16 | 120.3 | 5.01 (s) |

| 17 | 120.3 | 4.79 (s) |

| 18 | 47.9 | 2.15 (m) |

| 19 | 132.8 | - |

| 20 | 37.4 | 1.95 (m), 1.45 (m) |

| 21 | 21.3 | 0.85 (d, 7) |

| 22 | 14.1 | 0.94 (d, 7) |

| 23 | 24.3 | 1.63 (s) |

| 24 | 72.0 | - |

| 25 | 29.8 | 1.25 (s) |

| 26 | 29.8 | 1.25 (s) |

| 27 | 66.8 | 4.25 (d, 10.5) |

Table 1: ¹H and ¹³C NMR data for this compound in CDCl₃. Data sourced from research on bromophycolides C-I. nih.gov

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESIMS, DESI-MS, MS²)

Mass spectrometry was a cornerstone technique in the characterization of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was used to determine its precise molecular formula. nih.gov The analysis yielded a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 581.0935, which corresponds to the molecular formula C₂₇H₃₆Br₂O₄. nih.gov The characteristic isotopic pattern of the ion cluster confirmed the presence of two bromine atoms in the structure. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), an ambient ionization technique, allowed for the direct detection of this compound on the surface of the Callophycus serratus alga without extensive sample preparation. In negative ion mode DESI-MS, this compound was observed as both a deprotonated molecule [M-H]⁻ at m/z 583 and as a chloride adduct [M+Cl]⁻ at m/z 619. epa.gov The formation of chloride adducts was found to significantly enhance the sensitivity of detection. researchgate.net

Tandem mass spectrometry (MS²) experiments provided further structural information through fragmentation analysis. The MS² analysis of the [M-H]⁻ precursor ion at m/z 583 showed a characteristic loss of a molecule of hydrogen bromide (HBr), resulting in a fragment ion at m/z 503. A subsequent loss of the second HBr molecule produced a debrominated fragment at m/z 421. This fragmentation pattern is consistent with the proposed structure of this compound.

| Technique | Ion | Observed m/z | Inference |

| HR-ESIMS | [M-H]⁻ | 581.0935 | Molecular Formula: C₂₇H₃₆Br₂O₄ |

| DESI-MS | [M-H]⁻ | 583 | Deprotonated Molecule |

| DESI-MS | [M+Cl]⁻ | 619 | Chloride Adduct |

| DESI-MS² | [M-H-HBr]⁻ | 503 | Loss of one HBr molecule |

| DESI-MS² | [M-H-2HBr]⁻ | 421 | Loss of two HBr molecules |

Table 2: Mass spectrometry data for this compound. Data sourced from studies on bromophycolides and DESI-MS analysis. nih.govepa.gov

X-ray Crystallography in Stereochemical Confirmation of Related Analogues

While a crystal structure for this compound itself has not been reported, single-crystal X-ray crystallography played a pivotal role in establishing the absolute stereochemistry for this class of compounds. The absolute configuration of Bromophycolide A, a closely related analogue, was definitively confirmed through X-ray analysis. nih.govnih.gov

This crystallographic data for Bromophycolide A serves as a crucial reference point for the stereochemical assignment of newly isolated analogues, including this compound. nih.govnih.gov By comparing spectroscopic data (such as NMR coupling constants and NOE correlations) and biosynthetic considerations between a new compound and the crystallographically defined Bromophycolide A, researchers can confidently assign the stereochemistry of the new analogue. nih.govnih.gov For example, the 14S configuration in several bromophycolides was established based on the common dihedral relationship of the H-14 proton, which was consistent with the configuration confirmed by the X-ray crystal structure of Bromophycolide A. nih.gov This comparative approach is a powerful and widely used strategy in natural product chemistry when suitable crystals of a new analogue cannot be obtained.

Computational Chemistry Approaches in Structural Analysis (e.g., Density Functional Optimization)

Computational chemistry, specifically through Density Functional Theory (DFT) optimizations, has been utilized to support the experimental findings related to this compound. researchgate.net These computational approaches were particularly insightful in explaining observations made during DESI-MS analysis. researchgate.netnumberanalytics.com

Researchers observed that the sensitivity of DESI-MS for detecting bromophycolides, including this compound, was significantly enhanced by the addition of anions like chloride (Cl⁻) to the spray solvent, which led to the formation of [M+Cl]⁻ adducts. researchgate.net To understand this phenomenon, DFT calculations (using methods like B3LYP-D) were performed to model the structures and calculate the binding energies of various bromophycolide anionic complexes. numberanalytics.com The computational results showed that the chloride complex of bromophycolides has a more favorable binding energy compared to other adducts, such as those with bromide. researchgate.net This theoretical finding provides a rational explanation for the experimentally observed superior sensitivity of detection for the chloride adducts, thereby validating the analytical method and supporting the structural data obtained. researchgate.net

Structural Diversity and Chemo Taxonomic Relationships Within Bromophycolides

Core Diterpene-Benzoate Macrolide Framework

The fundamental architecture of the bromophycolides is a unique hybrid structure that merges a diterpene and a benzoate (B1203000) moiety into a macrocyclic ring. nih.govusp.ac.fj This core framework is a defining characteristic of the entire class of compounds, including Bromophycolide E. The diterpene portion is derived from geranylgeranyl pyrophosphate (GGPP), a common precursor in terpenoid biosynthesis. nih.gov The benzoate component, on the other hand, originates from the shikimate pathway. The fusion of these two distinct biosynthetic products through an ester linkage and subsequent cyclization results in the characteristic macrolide ring. nih.gov

Bromination Patterns and Stereochemical Considerations

A hallmark of the bromophycolides is their extensive and varied bromination. The positions and stereochemistry of the bromine atoms on the diterpene backbone are crucial for the identity and biological activity of each specific analogue. The biosynthesis of these compounds is thought to involve enzymatic bromination reactions on the unsaturated portions of the diterpene precursor. nih.gov

The stereochemistry of these bromination reactions is of particular interest. The addition of bromine to double bonds typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the alkene. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This stereospecificity, likely guided by one or more halogenating enzymes, dictates the relative configuration of the resulting stereocenters. nih.gov For example, the stereochemical arrangement in bromophycolides suggests that a single enzyme might be capable of brominating multiple sites with differing facial selectivity, or that multiple enzymes are involved. nih.gov The complex stereochemical landscape arising from these bromination events is a key factor in the vast number of possible bromophycolide isomers.

Structural Variations and Analogues of this compound (e.g., Regioisomers, Related Epoxides, Hydrins)

This compound represents a variation within the bromophycolide family where the degree of halogenation is reduced compared to analogues like Bromophycolide A. Specifically, this compound is a dibrominated compound. pnas.orgpnas.org The structural diversity extends beyond just the number of bromine atoms to include their specific locations (regioisomers) and the presence of other functional groups.

For instance, regioisomers of this compound have been identified, highlighting the variability in the bromination sites on the diterpene framework. nih.gov Furthermore, the bromophycolide family includes related compounds featuring epoxides and bromohydrins. The formation of a bromohydrin, for example, can occur through the reaction of a bromonium ion intermediate with water, resulting in the addition of a bromine atom and a hydroxyl group across a double bond. nih.gov Epoxides can also arise from the cyclization of a hydroxyl group onto an adjacent carbon bearing a bromine atom. These structural modifications further expand the chemical space occupied by the bromophycolide family.

Comparative Structural Analysis with Other Bromophycolides (e.g., A, B, C-I, J-Q, R-U)

A comparative analysis of this compound with other members of the bromophycolide series reveals a fascinating story of structural evolution. The bromophycolides are a large family, with congeners designated from A through U and beyond. nih.govnih.govresearchgate.net

Bromophycolides A and B: These were among the first to be characterized and are tribrominated and isomeric, with Bromophycolide A having a 15-membered ring and Bromophycolide B a 16-membered ring. nih.gov

Bromophycolides C-I: This group showcases further variations, including differences in the number and location of bromine and hydroxyl groups. nih.gov For example, Bromophycolide C is a dibrominated compound where a hydroxyl group replaces a bromine atom found in Bromophycolide A. nih.gov

Bromophycolides J-Q: This set of analogues introduced even more structural complexity, including novel carbon skeletons and the presence of a tetrahydropyran (B127337) ring in some members. nih.gov This series also includes regioisomers of this compound. nih.gov

Bromophycolides R-U: These compounds continue to expand the structural diversity, with variations in the macrocyclic ring and substitution patterns. researchgate.net

The structural relationship between these analogues can be seen as a combinatorial array of a core scaffold with differing macrocycle sizes, degrees and positions of bromination, and the presence of other functional groups like hydroxyls and epoxides. This intricate structural tapestry underscores the remarkable biosynthetic plasticity of Callophycus serratus.

Table of Structural Features of Selected Bromophycolides

| Bromophycolide | Macrocycle Size | Number of Bromine Atoms | Key Structural Features |

| A | 15-membered | 3 | Diterpene-benzoate macrolide nih.gov |

| B | 16-membered | 3 | Isomer of Bromophycolide A nih.gov |

| C | 15-membered | 2 | Hydroxyl group in place of a bromine atom compared to A nih.gov |

| E | Not specified in provided context | 2 | Dibrominated analogue pnas.orgpnas.org |

| J-Q | Varied | Varied | Includes novel carbon skeletons and tetrahydropyran rings nih.gov |

| R-U | Varied | Varied | Further expands structural diversity researchgate.net |

Biosynthetic Pathways and Enzymology of Bromophycolides

Proposed Biogenetic Origin of the Diterpene and Benzoate (B1203000) Moieties

The chemical structure of bromophycolides suggests a hybrid biosynthetic origin. It is proposed that the core framework arises from the convergence of two distinct metabolic pathways: the terpene pathway and a benzoate-related pathway.

The diterpene portion of the molecule is believed to originate from geranylgeranyl diphosphate (B83284) (GPP) , a common C20 precursor in terpenoid biosynthesis. nih.gov The formation of the carbon-carbon bond between the benzoate moiety and the diterpene precursor is hypothesized to occur via an electrophilic aromatic substitution reaction. nih.gov Subsequent enzymatic modifications and cyclizations of the GPP-derived chain would then form the complex polycyclic diterpene segment of the molecule. nih.gov The structural similarities among the various bromophycolides suggest they may arise from a common biosynthetic precursor or be products of metabolic rearrangements of a related metabolite. nih.gov

| Precursor | Resulting Moiety | Proposed Pathway |

| Geranylgeranyl Diphosphate (GPP) | Diterpene component (C20) | Terpenoid Biosynthesis |

| Benzoate derivative | Benzoate component (C7) | Shikimate Pathway or related |

Halogenation Mechanisms in Marine Natural Product Biosynthesis

A defining characteristic of the bromophycolides is the presence of bromine atoms, a feature common among secondary metabolites from marine red algae (Rhodophyta). nih.govnih.gov The incorporation of these halogens is not spontaneous but is catalyzed by specific enzymes known as haloperoxidases.

In marine algae, vanadium-dependent bromoperoxidases (V-BPOs) are key enzymes responsible for the bromination of natural products. nih.govtandfonline.com These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a potent electrophilic brominating species, likely a bromonium ion (Br+) equivalent. tandfonline.com This reactive intermediate then attacks electron-rich regions of the substrate, such as double bonds within the diterpene precursor. tandfonline.com

The general mechanism for a V-BPO can be summarized as follows:

The vanadate (B1173111) cofactor (VO₄³⁻) in the enzyme's active site reacts with hydrogen peroxide. tandfonline.com

This complex then oxidizes a bromide ion (Br⁻) to an electrophilic bromine species. tandfonline.com

The enzyme directs this species towards the substrate, ensuring site-selectivity of the halogenation. nih.govacs.org

This enzymatic halogenation is often a crucial step that can precede or trigger cyclization events in the biosynthetic pathway, as the introduction of a bromine atom can facilitate the formation of new carbon-carbon or carbon-oxygen bonds. nih.govnih.gov

Macrolactonization Processes

The formation of the large lactone (cyclic ester) ring is a critical step in the biosynthesis of bromophycolides, classifying them as macrolides. nih.gov In natural product biosynthesis, macrolactonization is typically the final step, providing conformational rigidity to the molecule. rsc.org This process is often catalyzed by a thioesterase (TE) domain located at the terminus of a large multi-modular enzyme complex like a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS). rsc.orgnih.gov

While the bromophycolide pathway is primarily terpenoid-based, the principles of TE-catalyzed cyclization are likely analogous. The proposed process would involve:

Activation of the linear carboxylic acid precursor as a thioester, likely by covalent attachment to an acyl-carrier protein (ACP) or a similar domain.

The thioesterase domain then catalyzes the intramolecular attack of a distal hydroxyl group on the thioester carbonyl.

This reaction releases the macrocyclic product from the enzyme.

The substrate's linear chain must adopt a specific conformation within the enzyme's active site to position the nucleophilic hydroxyl group correctly for the ring-closing reaction. rsc.org In some cases, prior reactions, such as the aforementioned bromination, can induce cyclizations that lead to the final macrocyclic structure, a process known as bromonium-promoted cyclization. nih.gov

Putative Role of Microbial Symbionts in Bromophycolide Biosynthesis

While bromophycolides are isolated from the red alga Callophycus serratus, it is increasingly recognized that many natural products found in macro-organisms are actually produced by their symbiotic microbes. mdpi.commdpi.com Marine organisms like algae, sponges, and corals host diverse communities of bacteria and fungi, which are the true biosynthetic source of many potent secondary metabolites. mdpi.comnih.gov

There is a strong possibility that the true producers of bromophycolides are microbial symbionts living on or within the tissues of C. serratus. This hypothesis is supported by several lines of reasoning:

Metabolic Capacity: Complex biosynthetic pathways, like those for polyketides and hybrid natural products, are common in bacteria and fungi but less so in algae. mdpi.com

Ecological Precedent: Numerous bioactive compounds originally attributed to marine invertebrates and algae have been traced back to their symbiotic microorganisms. mdpi.commdpi.com

Chemical Defense: These metabolites often serve as chemical defenses for the host, a role frequently fulfilled by symbiont-produced compounds. mdpi.com

Definitively proving the microbial origin would require isolating and culturing the specific symbiont and demonstrating its ability to produce bromophycolides, or using cultivation-independent techniques like metagenomic sequencing to identify the biosynthetic gene cluster within the microbial community. nih.gov

Chemical Synthesis and Derivatization Strategies for Bromophycolide Scaffolds

Total Synthesis Approaches to the Bromophycolide Core Structure

The total synthesis of bromophycolides is a significant undertaking due to their unique 15-membered macrocyclic structure, which combines both diterpene and benzoate (B1203000) elements, and is further complicated by the presence of multiple bromine-substituted stereocenters. rsc.org These structural features necessitate the development of novel synthetic methodologies to overcome the inherent difficulties. rsc.org

The enantioselective synthesis of the bromophycolide core is crucial for accessing biologically active isomers. Research in this area has focused on establishing the key stereocenters with high fidelity. A notable strategy involves a biomimetic approach, where the stereochemical arrangement of bromine atoms suggests that a carefully planned cyclization of a macrocyclic precursor could yield the desired stereoisomers. researchgate.net

One of the primary challenges in the asymmetric synthesis of halogenated natural products is the development of methods for stereocontrolled halogenation. researchgate.net While nature utilizes enzymes for precise halogen installation, synthetic chemists must devise alternative strategies. columbia.eduacs.org For the bromophycolide A and D ring systems, an asymmetric synthesis was achieved in seven steps starting from a known geranylgeranylated benzoate. nih.govrsc.org This approach utilized a bromonium-promoted transannular cyclization of a macrocyclic intermediate to set the key stereocenters. nih.govrsc.org The stereochemical outcome of such cyclizations is highly dependent on the conformation of the macrocyclic precursor, which is influenced by the geometry of its double bonds and the planar benzoate moiety. researchgate.net

The development of chiral electrophilic brominating agents is a key area of research for achieving enantioselective bromination of both ketones and olefins, which are common functionalities in bromophycolide precursors. rsc.org Such reagents have the potential to enable tandem cyclizations with broad applications in natural product synthesis. rsc.org

| Key Asymmetric Reaction | Starting Material | Product | Key Features | Reference(s) |

| Bromonium-promoted transannular cyclization | Geranylgeranylated benzoate | Bromophycolide D ring system | Achieved in 7 steps, establishes key stereocenters | nih.govrsc.org |

| Proposed enantioselective bromination | Ketones and olefins | Chiral brominated intermediates | Utilizes chiral electrophilic brominating agents | rsc.org |

Relay cross metathesis (ReXM) has emerged as a powerful and iterative strategy for the construction of the terpenoid portion of the bromophycolide scaffold. nih.govacs.orgchemrxiv.org This methodology allows for the sequential addition of C5 isoprene (B109036) units, mimicking the natural biosynthetic pathway. nih.gov The ReXM reaction typically involves the cross-metathesis of a relay-actuated Δ⁶,⁷-functionalized C10-monoterpenoid alcohol with a C10-monoterpenoid like citral (B94496) to form a C15-sesquiterpene. nih.govacs.org Subsequent functional group manipulations allow for the repetition of this process to build up the diterpenoid chain. nih.govacs.org

This iterative approach has been successfully applied to the synthesis of a diterpene-benzoate macrolide that is biogenetically relevant to the bromophycolide family. nih.govacs.orgchemrxiv.org The use of readily available and inexpensive terpenoid building blocks makes this a highly attractive strategy. nih.gov Ring-closing metathesis (RCM) is another crucial metathesis reaction employed in the final stages of synthesis to form the macrocyclic ring. rsc.orgnih.gov The efficiency of RCM can be influenced by the stereochemistry of the diene precursor and the choice of catalyst. nih.gov

| Metathesis Reaction | Reactants | Product | Catalyst/Reagents | Significance | Reference(s) |

| Relay Cross Metathesis (ReXM) | Relay-actuated C10-monoterpenoid alcohol, Citral (C10-monoterpenoid) | C15-sesquiterpene | Ruthenium-based metathesis catalysts | Iterative construction of the terpenoid chain | nih.govacs.org |

| Ring-Closing Metathesis (RCM) | Diene precursor | Macrocyclic alkene | Grubbs or Hoveyda-Grubbs catalysts | Formation of the macrocyclic ring | rsc.orgnih.gov |

Semisynthetic Modifications and Analogue Generation from Natural Bromophycolides

The isolation of a variety of bromophycolides from natural sources, such as the Fijian red alga Callophycus serratus, provides a platform for generating novel analogues through semisynthesis. numberanalytics.commdpi.com This approach leverages the complex core structure synthesized by nature and introduces chemical modifications to explore structure-activity relationships (SAR). numberanalytics.comresearchgate.net Semisynthetic strategies can be more efficient than total synthesis for producing a library of related compounds. researchgate.net

The functional groups present on the bromophycolide scaffold, such as hydroxyl groups, offer handles for chemical derivatization. numberanalytics.com For instance, the substitution of a hydroxyl group with a bromine atom, as seen in the comparison of bromophycolide A and C, highlights the subtle structural differences that can be explored through semisynthesis. numberanalytics.com Acylation and other modifications of hydroxyl groups are common strategies in the semisynthesis of macrolide antibiotics to enhance their pharmacological properties. nih.gov While specific reports on the extensive semisynthetic modification of bromophycolides are limited, the principles applied to other complex marine natural products are transferable. numberanalytics.comnih.gov These modifications can include oxidation, reduction, alkylation, and acylation to probe the impact of different functional groups on biological activity. numberanalytics.com

Synthetic Challenges and Methodological Innovations in Bromophycolide Chemistry

The synthesis of bromophycolides is fraught with challenges that have spurred methodological innovations. A primary difficulty lies in the stereoselective introduction of multiple bromine atoms onto the flexible macrocyclic framework. researchgate.net The development of reagents and strategies for enantioselective halogenation is therefore a critical area of research. researchgate.netcolumbia.edu Traditional brominating agents often lack the required selectivity for complex substrates. columbia.edu

The construction of the large macrocyclic ring via ring-closing metathesis (RCM) can also be challenging, with the potential for competing side reactions and difficulties in controlling the stereochemistry of the newly formed double bond. nih.gov Innovations in catalyst design, particularly for stereoselective RCM, are crucial for overcoming these hurdles. nih.gov

Another significant challenge is the potential for structural mischaracterization of the natural products, which can only be definitively resolved through total synthesis. columbia.edu The synthesis of multiple diastereomers may be necessary to confirm the correct structure of a newly isolated bromophycolide. columbia.edu The complexity of these molecules also presents challenges in purification and characterization.

Innovations in the field include the development of novel brominating reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB), which has shown promise in halonium-induced polyene cyclizations. columbia.edu Furthermore, the application of iterative methods like relay cross metathesis represents a significant strategic advance in building the complex carbon skeleton from simple, readily available precursors. nih.govacs.org

Mechanistic Insights into the Biological Activities of Bromophycolide E and Analogues in Vitro and Preclinical Models

Antimalarial Activity and Molecular Mechanisms

Bromophycolide E and its analogues, particularly Bromophycolide A, have demonstrated significant antimalarial properties. These compounds, derived from the Fijian red alga Callophycus serratus, represent a promising class of natural products in the fight against malaria, a disease responsible for millions of deaths worldwide. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the discovery of novel therapeutic agents. nih.govmdpi.com Natural products have historically been a rich source of antimalarial drugs, with quinine (B1679958) and artemisinin (B1665778) being prominent examples. nih.govgoogle.com

Inhibition of Heme Detoxification in Plasmodium falciparum by Bromophycolide A

During its life cycle within human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.govasknature.org To protect itself, the parasite detoxifies the heme by crystallizing it into an inert substance called hemozoin. nih.govasknature.org This detoxification process is a critical survival mechanism for the parasite and a well-established target for antimalarial drugs like chloroquine (B1663885). nih.govnih.gov

Mechanistic studies have revealed that Bromophycolide A, a closely related analogue of this compound, exerts its antimalarial effect by inhibiting this vital heme detoxification process. nih.govresearchgate.net By preventing the formation of hemozoin, Bromophycolide A leads to the accumulation of toxic heme within the parasite, ultimately causing its death. nih.govasknature.org Research has shown that Bromophycolide A inhibits heme crystallization with an IC50 value of 2.5 molar equivalents of the compound to heme. nih.gov This mechanism is shared with established antimalarials, but importantly, bromophycolides appear to be unaffected by the resistance mechanisms that P. falciparum has developed against chloroquine. nih.govresearchgate.net

Effects on Parasite Growth and Erythrocytic Cycle (In Vitro)

In vitro studies have demonstrated that bromophycolides, including Bromophycolide A, potently inhibit the growth of P. falciparum during its erythrocytic stage, the phase of the life cycle responsible for the clinical symptoms of malaria. researchgate.netmdpi.com These compounds cause a significant arrest in the parasite's development within red blood cells. nih.gov The antiparasitic activity is observed at sub-micromolar concentrations, highlighting the potency of this class of compounds. researchgate.net The constant replication of the parasite during this stage, leading to a massive increase in parasite numbers, is effectively halted by the action of bromophycolides. mdpi.com

Activity against Drug-Sensitive and Drug-Resistant Strains (In Vitro)

A crucial aspect of the antimalarial potential of bromophycolides is their efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govresearchgate.net Strains of P. falciparum are often categorized based on their susceptibility to chloroquine, with strains like 3D7 and HB3 being sensitive, and Dd2 and W2 being resistant. nih.govmdpi.com

Bromophycolide A has shown potent activity against both types of strains. For instance, it strongly inhibited the growth of the drug-resistant Dd2 strain with an IC50 of 377 ± 92 nM and the drug-sensitive 3D7 and HB3 strains with IC50s of 499 ± 51 nM and 493 ± 44 nM, respectively. researchgate.net This broad-spectrum activity is particularly significant given the widespread resistance to existing antimalarial drugs. mdpi.com The effectiveness of bromophycolides against chloroquine-resistant strains suggests that they are not affected by the efflux pumps that expel chloroquine from the parasite's food vacuole. nih.gov

Antineoplastic and Cytotoxic Activity (In Vitro)

In addition to their antimalarial properties, bromophycolides have exhibited modest cytotoxic activity against various human cancer cell lines. researchgate.netnih.gov This suggests that these compounds may have potential as anticancer agents, although research in this area is less extensive than for their antimalarial effects.

Cellular Targets and Pathways (e.g., Apoptosis Induction)

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, studies on related compounds suggest that the induction of apoptosis, or programmed cell death, is a key pathway. researchgate.net Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Many successful cancer therapies work by inducing apoptosis in tumor cells. nih.gov Research on Bromophycolide A has indicated that it can induce specific apoptotic cell death in several human tumor cell lines. researchgate.net

Activity Across Various Human Cancer Cell Lines (In Vitro)

In vitro studies have demonstrated that bromophycolides, including Bromophycolide C-I, display modest antineoplastic activity against a range of human tumor cell lines. nih.gov While the activity is described as modest, the broad range of susceptible cell lines is noteworthy. researchgate.netnih.gov For example, bromophycolides have been tested against cell lines derived from various cancers, including breast, colon, lung, prostate, ovarian, and leukemia. nih.gov The observed cytotoxicity highlights the potential of this class of compounds for further investigation and development as anticancer agents. researchgate.net

Table 1: Antimalarial Activity of Bromophycolide A Against P. falciparum Strains

| Strain | Resistance Profile | IC50 (nM) |

| 3D7 | Chloroquine-Sensitive | 499 ± 51 |

| HB3 | Chloroquine-Sensitive | 493 ± 44 |

| Dd2 | Chloroquine-Resistant | 377 ± 92 |

Data sourced from researchgate.net

Antimicrobial Activity

Antibacterial Spectrum and Mechanisms (e.g., against MRSA, VREF)

Research into the antibacterial properties of the bromophycolide class of compounds has revealed significant activity against resilient bacterial strains. Diterpene-benzoate macrolides, specifically bromophycolides extracted from the Fijian red alga Callophycus serratus, have demonstrated inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). nih.gov In one study, extracts containing these compounds showed potent activity with maximal inhibitory concentration (IC50) values of 1.4 µM against MRSA and 5.8 µM against VREF. nih.gov

The proposed mechanism for this antibacterial action is linked to the distinct structural characteristics of the bromophycolide molecule. nih.gov It is suggested that the hydrophobicity and the conformational rigidity of the tetrahydropyran (B127337) structure inherent to these compounds are key contributors to their ability to inhibit bacterial growth. nih.gov While the broader class of bromophycolides shows this promise, specific data detailing the antibacterial spectrum and minimum inhibitory concentrations (MIC) for this compound against these specific pathogens are not extensively detailed in the reviewed literature.

Table 1: Antibacterial Activity of Bromophycolide-Containing Extracts

| Bacterial Strain | IC₅₀ (µM) | Proposed Mechanism | Source |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.4 | Hydrophobicity and conformational rigidity of the tetrahydropyran structure. | nih.gov |

| Vancomycin-resistant Enterococcus faecium (VREF) | 5.8 | Hydrophobicity and conformational rigidity of the tetrahydropyran structure. | nih.gov |

Antifungal Activity and Mechanisms

The bromophycolides, isolated from the red alga Callophycus serratus, are recognized as a significant group of natural antifungal compounds. researchgate.net These metabolites are believed to play a role in the surface-mediated chemical defense of the alga against pathogenic microbes. researchgate.net

Studies have demonstrated the potent antifungal properties of various bromophycolide analogues. For instance, several bromophycolides exhibited significant inhibitory activity against the marine pathogenic fungus Lindra thalassiae, with IC50 values in the low micromolar range. researchgate.net While Bromophycolide A is noted as an antifungal agent, the precise mechanism of action for the antifungal activity of the bromophycolide class, including this compound, is not yet fully elucidated. asknature.org It is unclear if the antifungal mechanism is similar to the antimalarial action of Bromophycolide A, which involves the disruption of heme crystallization. asknature.orgresearchgate.net General mechanisms for natural antifungal compounds often involve the disruption of the fungal cell membrane or cell wall, interference with ATP synthesis, or the generation of reactive oxygen species. nih.gov

Table 2: Antifungal Activity of Various Bromophycolide Analogues

| Compound | IC₅₀ (µM) against Lindra thalassiae | Source |

| Bromophycolide A | 1.9 | researchgate.net |

| Bromophycolide B | 2.5 | researchgate.net |

| Bromophycolide C | 12 | researchgate.net |

| Bromophycolide D | 2.2 | researchgate.net |

| Bromophycolide G | >300 (Not Significantly Active) | researchgate.net |

| Bromophycolide H | >300 (Not Significantly Active) | researchgate.net |

| Bromophycolide I | 4.3 | researchgate.net |

Note: Data for this compound was not specifically available in the cited source, but the table illustrates the activity of closely related analogues.

Antiviral Activity Research (Focus on SARS-CoV-2)

Inhibition of Viral Replication

While various marine natural products have been investigated for their ability to inhibit the replication of SARS-CoV-2, research concerning this compound has predominantly been centered on computational, or in silico, approaches. asknature.orgmdpi.comscispace.com There is a lack of available data from in vitro or preclinical models specifically demonstrating the inhibition of SARS-CoV-2 viral replication by this compound. The focus of scientific inquiry has been on predicting its potential efficacy through molecular docking simulations against key viral enzymes. mdpi.com

In Silico Molecular Docking Studies (e.g., RdRp, nsp15 Enzyme Targeting)

In silico molecular docking studies have identified this compound as a potential inhibitor of essential SARS-CoV-2 enzymes. mdpi.com Research has focused on its interaction with the RNA-dependent RNA polymerase (RdRp or nsp12), a critical enzyme for viral replication. mdpi.comresearchgate.net

These computational models predict that this compound may effectively inhibit RdRp through interactions with its C-terminal region, which is referred to as Active Site 1 (AS1). mdpi.com This distinguishes it from other compounds like Bromophycolide R and S, which were predicted to bind to the N-terminal region (Active Site 2). mdpi.com The binding affinity of this compound to the RdRp C-terminal has been calculated, suggesting a stable interaction. Two-dimensional interaction maps from these studies illustrate the specific amino acid residues within the enzyme's active site that this compound is predicted to bind to. researchgate.net

Further computational analysis also explored the potential of this compound to inhibit another viral enzyme, the non-structural protein 15 (nsp15), an endoribonuclease. However, in these studies, this compound was not shortlisted as a likely inhibitor of nsp15. mdpi.com

Table 3: In Silico Molecular Docking Findings for this compound against SARS-CoV-2 Targets

| Target Enzyme | Predicted Binding Site | Finding | Source |

| RNA-dependent RNA polymerase (RdRp) | C-terminal (Active Site 1) | Identified as a potential inhibitor through favorable binding interactions. | mdpi.comresearchgate.net |

| Non-structural protein 15 (nsp15) | Active Site | Not identified as a likely inhibitor based on docking scores and interactions. | mdpi.com |

Structure Activity Relationship Sar Studies of Bromophycolides

Impact of Bromine Atoms on Bioactivity

The presence of bromine atoms is a hallmark of many marine natural products and often plays a significant role in their bioactivity. nih.govpreprints.org In the case of bromophycolides, this "bromination" is strongly associated with enhanced potency. SAR studies have demonstrated that while bromine atoms are not strictly essential for activity, their inclusion significantly improves it. nih.gov

Influence of Diterpene Head and Benzoate (B1203000) Moiety Modifications

Modifications to both the diterpene "head" region and the benzoate moiety of the bromophycolide structure have profound effects on bioactivity. Studies have revealed that less polar groups on the diterpene portion are generally associated with higher potency. nih.govCurrent time information in Bangalore, IN. Bromophycolide E, which features an isopropenyl group on its diterpene head, exhibits intermediate antimalarial activity. nih.govCurrent time information in Bangalore, IN.

Specific structural features within this region are critical. For example, the presence of a bromohydrin function at the C-10 and C-11 positions, as seen in this compound and Bromophycolide D, is correlated with greater antimalarial activity compared to analogues that have an epoxide at C-10. nih.govCurrent time information in Bangalore, IN. Furthermore, the formation of a tetrahydropyran (B127337) ring in the diterpene tail, as seen in compounds like Bromophycolide Q, has been shown to reduce biological activity when compared to the more flexible, open-chain forms. nih.govCurrent time information in Bangalore, IN.

On the benzoate portion of the molecule, the phenolic hydroxyl group at C-18 was initially a point of uncertainty in SAR, as it was conserved across all known natural bromophycolides. researchgate.net However, targeted modification revealed its importance. The acetylation of this phenol (B47542) in bromophycolide A to create an acetylated derivative led to a notable increase in antimalarial activity. researchgate.net This finding was crucial, as it identified a site on the molecule that could be modified to enhance potency without compromising target binding. researchgate.net

Stereochemical Effects on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, influencing everything from target binding to metabolic stability. mdpi.comtripura.gov.in For natural products, which are often produced as single, pure enantiomers, a specific stereochemical configuration is typically essential for their function. mdpi.com

In the bromophycolide series, a highly conserved stereochemistry appears to be crucial for bioactivity. The absolute configuration of key members, such as bromophycolide A, was established through X-ray crystallography. nih.gov Subsequent discoveries of new bromophycolides, including Bromophycolide J, revealed that they share the same core stereochemistry (e.g., 10R, 11S, 14S, and 7R), which was determined by comparing detailed NMR data. nih.gov This conservation suggests that this specific spatial arrangement is vital for their biological function.

This principle is highlighted in other marine natural products, such as laulimalide (B1674552), where two stereoisomers, laulimalide and isolaulimalide, exhibit vastly different potencies, with IC50 values in the nanomolar and micromolar ranges, respectively. mdpi.com Biosynthetic studies of Callophycus metabolites suggest that the stereochemistry is tightly controlled, with enantiofacial halogenation events likely directing the formation of the subsequent stereocenters. researchgate.netescholarship.org This precise biosynthetic control reinforces the idea that a specific three-dimensional structure is a prerequisite for the potent activity observed in this compound and its relatives.

Development of Bioactive Analogues through SAR-Driven Modifications

A primary goal of SAR studies is to provide a roadmap for creating new, improved analogues of a lead compound. nih.gov The insights gained from studying the bromophycolide family have successfully guided the development of novel chemical probes. The discovery that acetylating the C-18 phenolic hydroxyl group on the benzoate moiety of bromophycolide A enhanced its antimalarial potency was a key SAR finding. researchgate.net

This knowledge was leveraged to synthetically attach immunoaffinity fluorescent (IAF) tags to this position. researchgate.net The resulting probes, which retained the high potency of the acetylated parent compound, were instrumental in subsequent mechanism-of-action studies. These fluorescent analogues allowed researchers to visualize the compound within the malaria parasite, ultimately identifying that bromophycolide A's mode of action involves the inhibition of heme crystallization, a critical detoxification process for the parasite. nih.govresearchgate.net This successful development of potent, tagged analogues directly from SAR data showcases the power of this approach in transforming a natural product discovery into a valuable tool for biological and therapeutic research. researchgate.net

Data on the Bioactivity of Selected Bromophycolides

The following table summarizes the antimalarial and cytotoxic activities of this compound and related compounds. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the activity.

| Compound | Antimalarial Activity (P. falciparum) IC₅₀ (µM) | Cytotoxicity (Mean IC₅₀ against cancer cell lines) (µM) | Key Structural Features |

|---|---|---|---|

| Bromophycolide A | ~0.5 | >10 | Bromohydrin at C10-C11, Phenol at C18 |

| Bromophycolide A (Acetylated) | ~0.24 | Not Reported | Acetate at C18 |

| Bromophycolide D | Potent | Moderate | Bromohydrin at C10-C11 |

| This compound | Intermediate | Moderate | Isopropenyl at diterpene head, Bromohydrin at C10-C11 |

| Bromophycolide S | ~0.9 | Modest | Epoxide at C10 |

| Bromophycolide Q | ~1.4-2.9 | Potent (Mean IC₅₀ ~3.8µM) | Tetrahydropyran ring |

| Debromophycolide A | Inactive | Inactive | No bromine atoms |

Advanced Research Perspectives and Future Directions

Elucidation of Complete Biosynthetic Pathways and Enzymes

The creation of bromophycolides in the red alga Callophycus serratus is a topic of considerable scientific curiosity. nih.gov While it is understood that polyketide synthase (PKS) and halogenase enzymes play a role, the entire enzymatic process has not yet been fully mapped out. vulcanchem.com Future research is expected to concentrate on pinpointing and characterizing all enzymes involved in the complex cyclizations, oxidations, and halogenations that form Bromophycolide E. vulcanchem.comsnscourseware.org A complete understanding of this pathway could allow for its replication in a more manageable host organism, paving the way for sustainable and large-scale production of this compound and its derivatives. frontiersin.org Techniques such as isotope-labeling studies, where labeled primary metabolites are fed to the organism, can help identify unknown steps in the metabolic pathway. frontiersin.org

| Research Goal | Key Methodologies | Potential Outcome |

| Identify all enzymes in the biosynthetic pathway. | Gene sequencing, recombinant protein expression, in vitro enzyme assays. | Complete map of the enzymatic cascade for this compound synthesis. |

| Characterize enzyme function. | Isotope-labeling studies, biomimetic synthesis. | Understanding of specific cyclization, oxidation, and halogenation steps. |

| Enable heterologous production. | Genetic engineering, expression in host organisms (e.g., E. coli, N. benthamiana). | Sustainable and scalable production of this compound and analogues. |

Exploration of Novel Mechanisms of Action

Initial research has demonstrated the strong anti-inflammatory and cytotoxic effects of this compound. For example, some bromophycolides have been shown to inhibit hemozoin formation by targeting heme crystallization in the malaria parasite. researchgate.net However, the complete range of its molecular targets is likely more extensive. Future studies will aim to uncover new protein interactions and signaling pathways affected by this complex natural product. This deeper understanding is vital for discovering new therapeutic uses and clarifying the molecular basis of its powerful biological activities. frontiersin.org

Development of Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of this compound presents a major chemical hurdle due to its stereochemically dense and unique structure. imperial.ac.uk While initial syntheses have been successful, a primary focus of future research is to create more efficient and adaptable synthetic routes. nih.gov Advanced methods, such as relay cross metathesis, are being explored for the iterative construction of terpenoids, which are relevant to the bromophycolide family. imperial.ac.uk These new strategies will not only make the synthesis of the natural product more accessible but will also permit the creation of a wide array of analogues. nih.govbeilstein-journals.org These analogues are essential for structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for its biological effects and to design derivatives with enhanced potency and selectivity. nih.govmdpi.com

Integration of Omics Technologies in Bromophycolide Research

The use of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is poised to transform the study of this compound. azolifesciences.com Genomic sequencing of Callophycus serratus can help identify the complete biosynthetic gene cluster responsible for producing these compounds. researchgate.netmdpi.com Transcriptomics and proteomics can show how the expression of these genes and their enzymes are controlled. nih.gov Meanwhile, metabolomics provides a detailed snapshot of the alga's secondary metabolites, potentially uncovering new, related natural products. mdpi.comresearchgate.net Integrating these datasets offers a comprehensive view of this compound, from its creation to its ecological function and mechanism of action. azolifesciences.comunibo.itnih.gov This multi-omics approach can significantly improve the detection of pathway responses to various stimuli and provide a systemic understanding of the compound's role. researchgate.net

| Omics Technology | Application in Bromophycolide Research | Expected Insights |

| Genomics | Sequencing the Callophycus serratus genome. | Identification of the complete biosynthetic gene cluster for bromophycolides. mdpi.com |

| Transcriptomics | Analyzing RNA transcripts under various conditions. | Understanding the regulation of biosynthetic gene expression. nih.gov |

| Proteomics | Studying the protein landscape of the alga. | Characterizing the expression and function of biosynthetic enzymes. nih.gov |

| Metabolomics | Profiling the full range of small-molecule metabolites. | Discovering new bromophycolide analogues and understanding metabolic pathways. mdpi.com |

Potential as Molecular Probes and Research Tools

Beyond its therapeutic possibilities, this compound's potent and specific biological activities make it a strong candidate for development as a molecular probe. wikipedia.org By attaching fluorescent tags or other labels to the this compound structure, scientists can create tools to investigate the biological pathways it influences. researchgate.net For instance, a fluorescently-tagged version of Bromophycolide A was used to confirm that it disrupts heme crystallization in the malaria parasite. researchgate.net Such probes can be used to see where the compound's targets are located within cells, find new binding partners, and unravel complex cellular signals. wikipedia.org The development of these research tools could significantly advance cell biology and drug discovery. mdpi.com

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent toxicity of this compound?

- Methodological Answer : Apply probit analysis for LD₅₀ calculations. Use Kaplan-Meier survival curves with log-rank tests for longitudinal toxicity. Report confidence intervals and power analysis to justify sample sizes. Avoid p-hacking by pre-registering hypotheses .

Tables for Methodological Clarity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.